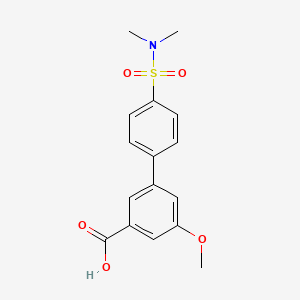
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% (3-4-DMSA-5-MBA) is an organic compound commonly used in scientific research. It is a white solid with a melting point of about 75-78 °C, and it is soluble in organic solvents such as ethanol, methanol, and acetone. 3-4-DMSA-5-MBA is a versatile compound with a wide range of applications in the laboratory, ranging from synthesis and catalysis to biochemical and physiological studies.
Applications De Recherche Scientifique
3-4-DMSA-5-MBA has been widely used in scientific research due to its versatile properties. It has been used as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a ligand in metal-catalyzed reactions. It has also been used in the study of biological systems, such as enzymes, proteins, and DNA. In addition, it has been used in the study of biochemical and physiological processes, including signal transduction, metabolism, and drug action.
Mécanisme D'action
The mechanism of action of 3-4-DMSA-5-MBA is not well understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes, by binding to the active site of the enzyme and blocking the binding of the substrate. It has also been shown to interact with other proteins, such as transcription factors, and to modulate their activity.
Biochemical and Physiological Effects
3-4-DMSA-5-MBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, such as proteases, phosphatases, and kinases. In addition, it has been shown to modulate the activity of transcription factors, which are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
3-4-DMSA-5-MBA has several advantages for use in the laboratory. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a very stable compound, and it does not degrade easily in the presence of light or heat. Furthermore, it is soluble in organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to its use in the laboratory. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it can be toxic if ingested, and it should be handled with care in the laboratory.
Orientations Futures
There are several potential future directions for 3-4-DMSA-5-MBA. It could be used as a catalyst in the synthesis of other compounds, or as a reagent in chemical reactions. It could also be used to study the biochemical and physiological effects of other compounds, such as drugs or hormones. In addition, it could be used to study the regulation of gene expression, or to investigate the mechanism of action of enzymes. Finally, it could be used to develop new drugs or other compounds with therapeutic potential.
Méthodes De Synthèse
3-4-DMSA-5-MBA can be synthesized by the reaction of 4-dimethylaminophenyl sulfamate and 5-methoxybenzoic acid. The reaction is carried out in an aqueous solution at a temperature of about 70 °C for 3-4 hours. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide, to produce the desired product. The reaction mixture is then cooled and the product is isolated by filtration. The compound can also be synthesized from 4-dimethylaminobenzene sulfonate and 5-methoxybenzoic acid in the presence of a strong base.
Propriétés
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-6-4-11(5-7-15)12-8-13(16(18)19)10-14(9-12)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMYXMWHXMXCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














